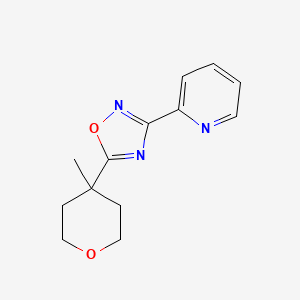
cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone is a chemical compound that has attracted attention in the scientific community due to its potential therapeutic applications. It is a benzodiazepine derivative that has been synthesized through a number of methods and has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety and muscle relaxation.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone has been found to exhibit a number of interesting biochemical and physiological effects. It has been found to have anxiolytic effects, which means that it can reduce anxiety. It has also been found to have muscle relaxant effects, which means that it can relax muscles. Additionally, it has been found to have anticonvulsant effects, which means that it can prevent seizures.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone has a number of advantages and limitations for lab experiments. One advantage is that it has been found to have potent anxiolytic effects, which makes it a promising candidate for the development of new anti-anxiety agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop new drugs based on this compound.
Orientations Futures
There are a number of future directions for the study of cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone. One direction is to further explore its mechanism of action in order to develop new drugs based on this compound. Another direction is to study its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies could be conducted to explore its potential as a muscle relaxant and anesthetic.
Méthodes De Synthèse
Cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone has been synthesized through a number of methods. One common method involves the reaction of 4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one with cyclohex-3-en-1-ylmagnesium bromide followed by reaction with chloromethyl methyl ether. Another method involves the reaction of 4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one with cyclohex-3-en-1-ylmagnesium bromide followed by reaction with chloromethyl methyl ether in the presence of palladium(II) acetate.
Applications De Recherche Scientifique
Cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone has been found to exhibit interesting scientific research applications. It has been studied for its potential use as an anti-anxiety agent, as well as for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. It has also been studied for its potential use as a muscle relaxant and as an anesthetic.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18-11-12-19(16-10-6-5-9-15(16)13-18)17(20)14-7-3-2-4-8-14/h2-3,5-6,9-10,14H,4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRRXSWRHUICBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=CC=CC=C2C1)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)
![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)

![3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7574308.png)
![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)


![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)
![2-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-methylamino]methyl]indolizine-1-carbonitrile](/img/structure/B7574361.png)
![N-(4-ethylphenyl)-2-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfinyl]acetamide](/img/structure/B7574367.png)
![1-[4-(2-Hydroxybutyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7574374.png)